3-(1,3-benzodioxol-5-yl)-N-(1H-indol-6-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Description
This compound belongs to the tetrahydroisoquinoline-carboxamide family, characterized by a fused bicyclic core (tetrahydroisoquinoline) substituted with a 1,3-benzodioxole group at position 3, a methyl group at position 2, and an indole-6-yl carboxamide moiety at position 2.
Properties
Molecular Formula |
C26H21N3O4 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(1H-indol-6-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C26H21N3O4/c1-29-24(16-7-9-21-22(12-16)33-14-32-21)23(18-4-2-3-5-19(18)26(29)31)25(30)28-17-8-6-15-10-11-27-20(15)13-17/h2-13,23-24,27H,14H2,1H3,(H,28,30) |
InChI Key |
KMMDHNKBYBKIIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)C=CN4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Biological Activity
The compound 3-(1,3-benzodioxol-5-yl)-N-(1H-indol-6-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 389.40 g/mol. The structure includes a benzodioxole moiety and an indole derivative, contributing to its unique pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It shows potential as an inhibitor of specific kinases involved in cancer progression.
- Receptor Modulation : The compound may interact with various receptors influencing cellular signaling pathways.
Anticancer Properties
In vitro studies have demonstrated the compound's ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), PC3 (prostate carcinoma), and MDA-MB 231 (breast carcinoma).
- IC50 Values : The compound exhibited IC50 values ranging from 8 µM to 10 µM in these cell lines, indicating significant antiproliferative activity.
Antimicrobial Activity
Some studies suggest that the compound possesses antimicrobial properties. It has been tested against various bacterial strains with promising results, although specific IC50 values were not uniformly reported.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the compound's effect on DYRK1A kinase; showed sub-micromolar inhibitory activity with an IC50 of 0.090 µM. |
| Study 2 | Evaluated the antiproliferative effects on colorectal cancer cells; reported IC50 values <10 µM for Caco2 and HCT116 cell lines. |
| Study 3 | Assessed the compound's antimicrobial effects against Gram-positive and Gram-negative bacteria; demonstrated inhibition at varying concentrations. |
Comparative Analysis
The biological activity of this compound can be compared with similar compounds featuring benzodioxole and indole structures:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Benzodioxole + Indole | Moderate anticancer activity |
| Compound B | Benzodioxole + Trimethoxybenzamide | Strong enzyme inhibition |
| 3-(1,3-benzodioxol-5-yl)-N-(1H-indol-6-yl) | Benzodioxole + Indole + Tetrahydroisoquinoline | High potency in multiple cancer cell lines |
Comparison with Similar Compounds
Structural Analog 1: 4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile
- Core Structure: Larger benzo[h]quinoline system (vs. tetrahydroisoquinoline), introducing an additional fused benzene ring.
- Substituents: 1,3-Benzodioxol-5-yl at position 4 (shared with the target compound). 2-oxo group (similar to 1-oxo in the target). 3-cyano group (vs. carboxamide in the target).
- Antitumor activity noted in this class, attributed to the cyanopyridone moiety .
- Synthesis: Prepared via condensation of piperonal, 1-pentanone, ethyl cyanoacetate, and ammonium acetate in ethanol .
Structural Analog 2: N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide (e.g., Compound 67)
- Core Structure: 1,4-Dihydronaphthyridine (vs. tetrahydroisoquinoline), a diazabicyclic system.
- Substituents :
- 4-oxo group (shared with the target).
- N3-aryl carboxamide (similar to the indole carboxamide in the target).
- 1-pentyl chain (alkyl substitution absent in the target).
- Lower molecular weight (~422 g/mol vs. ~480 g/mol estimated for the target).
- Synthesis : Prepared via a multi-step protocol involving TLC purification (25% yield) .
Structural Analog 3: 4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Core Structure: Hexahydroquinoline (six-membered vs. tetrahydroisoquinoline’s five-membered ring).
- Substituents :
- 1,3-Benzodioxol-5-yl at position 4 (shared).
- 3-fluorophenyl carboxamide (vs. indole in the target).
- Additional phenyl group at position 5.
- Key Differences: Fluorine substitution enhances metabolic stability but may reduce indole-mediated receptor interactions. Higher molecular weight (496.5 g/mol) due to the hexahydroquinoline system .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Flexibility vs. Activity: The indole-6-carboxamide group in the target compound may offer superior hydrogen-bonding interactions compared to the 3-cyano or fluorophenyl groups in analogs 1 and 3, respectively. This could enhance target specificity in enzyme inhibition .
- Pharmacomodulation Insights : The 1,3-benzodioxole moiety is a conserved feature across analogs, implying its critical role in π-stacking interactions with aromatic residues in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
